molecular formula C6H5ClFN B7934211 4-Chloro-2-fluoro-6-methylpyridine CAS No. 1227509-42-3

4-Chloro-2-fluoro-6-methylpyridine

Cat. No.: B7934211
CAS No.: 1227509-42-3
M. Wt: 145.56 g/mol
InChI Key: JEHVOZRHAXDMPS-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methylpyridine: is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-6-methylpyridine. For instance, the chlorination of 2-fluoro-6-methylpyridine using chlorine gas or a chlorinating agent such as thionyl chloride can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Chloro-2-fluoro-6-methylpyridine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its fluorine and chlorine substituents can enhance the biological activity and metabolic stability of drug candidates .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides. Its derivatives are evaluated for their efficacy and environmental impact .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-fluoro-6-methylpyridine is unique due to the combination of chlorine, fluorine, and methyl groups on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-chloro-2-fluoro-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHVOZRHAXDMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743833
Record name 4-Chloro-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227509-42-3
Record name 4-Chloro-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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